molecular formula C9H19N3 B13953482 6-(2-Aminoethyl)-6-azaspiro[3.4]octan-2-amine

6-(2-Aminoethyl)-6-azaspiro[3.4]octan-2-amine

Cat. No.: B13953482
M. Wt: 169.27 g/mol
InChI Key: SCGFKIRDSHFDPU-UHFFFAOYSA-N
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Description

6-(2-Aminoethyl)-6-azaspiro[3.4]octan-2-amine is a nitrogen-containing heterocyclic compound. This compound features a spiro structure, which is characterized by a bicyclic system where two rings are connected through a single atom. The presence of nitrogen atoms in the structure makes it an interesting candidate for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Aminoethyl)-6-azaspiro[3.4]octan-2-amine can be achieved through several methods. One common approach involves the reaction of a suitable precursor with an amine under controlled conditions. For example, the reduction of nitriles, amides, and nitro compounds using reducing agents like lithium aluminum hydride (LiAlH4) can yield the desired amine . Another method involves the use of azide ion (N3-) as a nucleophile for S_N2 reactions with alkyl halides, followed by reduction with LiAlH4 .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalytic hydrogenation over platinum or other suitable catalysts can be employed for the reduction steps, while maintaining compatibility with other functional groups present in the molecule .

Chemical Reactions Analysis

Types of Reactions

6-(2-Aminoethyl)-6-azaspiro[3.4]octan-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or other oxygen-containing derivatives, while substitution reactions can produce a variety of substituted amines .

Mechanism of Action

The mechanism of action of 6-(2-Aminoethyl)-6-azaspiro[3.4]octan-2-amine involves its interaction with molecular targets, such as receptors or enzymes. The compound’s nitrogen atoms can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecules. This interaction can modulate various biochemical pathways, leading to the desired effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(2-Aminoethyl)-6-azaspiro[3.4]octan-2-amine is unique due to its specific spiro structure and the presence of two nitrogen atoms. This configuration imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H19N3

Molecular Weight

169.27 g/mol

IUPAC Name

6-(2-aminoethyl)-6-azaspiro[3.4]octan-2-amine

InChI

InChI=1S/C9H19N3/c10-2-4-12-3-1-9(7-12)5-8(11)6-9/h8H,1-7,10-11H2

InChI Key

SCGFKIRDSHFDPU-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC12CC(C2)N)CCN

Origin of Product

United States

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